molecular formula C18H23N3O2 B4985602 (E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine

Cat. No.: B4985602
M. Wt: 313.4 g/mol
InChI Key: OPIIFRVOXKKNFN-NTCAYCPXSA-N
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Description

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.

    Morpholine Ring Formation: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halide.

    Final Coupling Reaction: The final step involves coupling the furan, pyridine, and morpholine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are used under controlled conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitrated and halogenated pyridine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with target proteins. These interactions can lead to changes in the activity of the target proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with a pyridine ring used as an antimicrobial agent.

    Domiphen Bromide: Another pyridine-containing compound with antimicrobial properties.

Uniqueness

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine is unique due to the presence of the furan, morpholine, and pyridine rings in a single molecule. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-15(12-17-5-3-9-23-17)13-19-14-16-4-2-6-20-18(16)21-7-10-22-11-8-21/h2-6,9,12,19H,7-8,10-11,13-14H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIIFRVOXKKNFN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)CNCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CNCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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